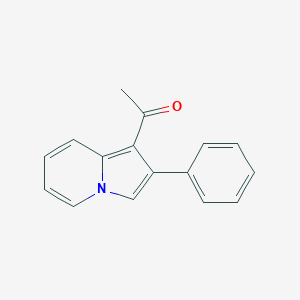
1-(2-Phenyl-1-indolizinyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenyl-1-indolizinyl)ethanone is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of 1-(2-Phenyl-1-indolizinyl)ethanone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. Additionally, it has been shown to modulate the immune system by regulating the activity of certain immune cells.
Biochemical and Physiological Effects:
1-(2-Phenyl-1-indolizinyl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. Additionally, it has been shown to modulate the immune system by regulating the activity of certain immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-Phenyl-1-indolizinyl)ethanone in lab experiments is its potential as an anticancer agent. Additionally, it has been shown to have anti-inflammatory effects and to modulate the immune system. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Orientations Futures
There are various future directions for the study of 1-(2-Phenyl-1-indolizinyl)ethanone. Further research is needed to fully understand the mechanism of action of this compound and its potential as an anticancer agent. Additionally, studies are needed to determine the optimal dosage and potential side effects of this compound. Further research is also needed to explore the potential applications of this compound in other fields such as biochemistry and medicinal chemistry.
Méthodes De Synthèse
1-(2-Phenyl-1-indolizinyl)ethanone can be synthesized through various methods. One of the most common methods involves the reaction of 2-phenylindole with ethyl chloroacetate in the presence of a base. This reaction results in the formation of 1-(2-Phenyl-1-indolizinyl)ethanone, which can be purified through various techniques such as column chromatography.
Applications De Recherche Scientifique
1-(2-Phenyl-1-indolizinyl)ethanone has been studied for its potential applications in various fields such as pharmacology, biochemistry, and medicinal chemistry. This compound has been shown to have potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a modulator of the immune system.
Propriétés
Formule moléculaire |
C16H13NO |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
1-(2-phenylindolizin-1-yl)ethanone |
InChI |
InChI=1S/C16H13NO/c1-12(18)16-14(13-7-3-2-4-8-13)11-17-10-6-5-9-15(16)17/h2-11H,1H3 |
Clé InChI |
KIVSSXMHAMAZLU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2C=CC=CN2C=C1C3=CC=CC=C3 |
SMILES canonique |
CC(=O)C1=C2C=CC=CN2C=C1C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(1-{4-[(Cyclopentylcarbonyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl cyclopentanecarboxylate](/img/structure/B289660.png)
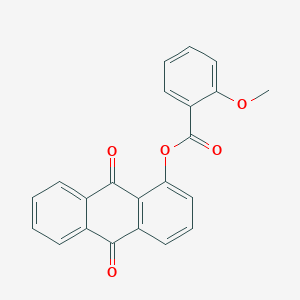
![4-[1-(4-{[(2-Methylphenyl)sulfonyl]oxy}phenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]phenyl 2-methylbenzenesulfonate](/img/structure/B289663.png)

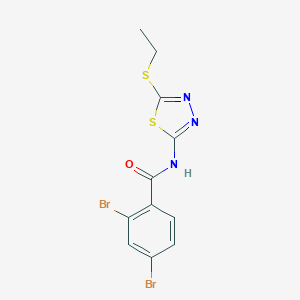
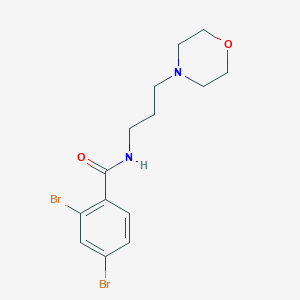
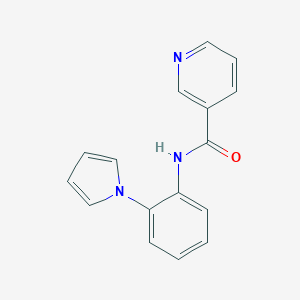


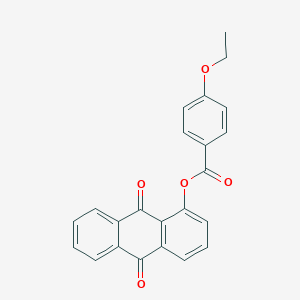
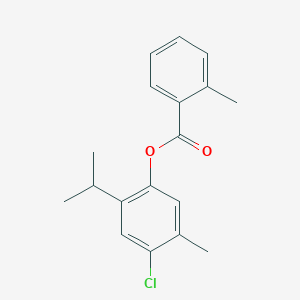
![10-[(3-Methylbenzoyl)oxy]decyl 3-methylbenzoate](/img/structure/B289682.png)